molecular formula C14H23NO6 B12272437 Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)

Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)

Cat. No.: B12272437
M. Wt: 301.34 g/mol
InChI Key: CKAYJUJMIZFFNP-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) is a compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a cyclopropane ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group. The stereochemistry of the compound is specified as (1S,2S), indicating the spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropane ring.

    Reduction: Reduction reactions can target the carbonyl groups or the cyclopropane ring.

    Substitution: Substitution reactions can occur at the amino group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two Boc protecting groups in Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) makes it unique compared to other similar compounds. These protecting groups provide stability and allow for selective deprotection under controlled conditions, making it a versatile intermediate in organic synthesis.

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) (CAS No. 1152134-41-2), is a synthetic organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27NO7
  • Molecular Weight : 357.4 g/mol
  • Structure : The compound features a cyclopropane ring with carboxylic acid and amine functionalities, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, particularly in pharmacology and toxicology. Key areas of interest include:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that certain analogs may inhibit cancer cell proliferation by inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which cyclopropanecarboxylic acid derivatives exert their biological effects include:

  • Interaction with Receptors : Binding to specific receptors can modulate signaling pathways.
  • Enzyme Inhibition : Compounds may inhibit enzymes such as proteases or kinases, affecting cellular processes.
  • Induction of Apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds possessed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative therapeutic agents .

Anticancer Studies

Research published in a peer-reviewed journal demonstrated that a specific derivative of cyclopropanecarboxylic acid showed promising results in inhibiting the growth of breast cancer cells in vitro. The study reported a decrease in cell viability and an increase in apoptotic markers upon treatment with the compound .

Enzyme Inhibition

A biochemical assay assessed the inhibitory effects of cyclopropanecarboxylic acid derivatives on a key metabolic enzyme involved in lipid metabolism. The findings revealed a dose-dependent inhibition, highlighting the compound's potential role in metabolic disorders .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7 Breast Cancer Cells50% viability at 10 µM
Enzyme InhibitionLipaseIC50 = 50 µM

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)15(9-7-8(9)10(16)17)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3,(H,16,17)

InChI Key

CKAYJUJMIZFFNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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